2-Chloro-5-ethynyl-4-fluoropyridine
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Overview
Description
2-Chloro-5-ethynyl-4-fluoropyridine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, ethynyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 2-Chloro-5-ethynyl-4-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethynyl-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-ethynyl-4-fluoropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynyl-4-fluoropyridine involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules . The fluorine atom, being highly electronegative, can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
2-Chloro-5-fluoropyridine: Similar structure but without the ethynyl group, leading to different reactivity and applications.
4-Ethynyl-2-fluoropyridine: Similar but with different substitution patterns, affecting its chemical properties.
Uniqueness
2-Chloro-5-ethynyl-4-fluoropyridine is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C7H3ClFN |
---|---|
Molecular Weight |
155.55 g/mol |
IUPAC Name |
2-chloro-5-ethynyl-4-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-4-10-7(8)3-6(5)9/h1,3-4H |
InChI Key |
XYTYJGYCZSSGHI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1F)Cl |
Origin of Product |
United States |
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